tert-Butyl 8-aminochromane-3-carboxylate
Description
tert-Butyl 8-aminochromane-3-carboxylate is a bicyclic organic compound featuring a chromane backbone (a benzopyran structure with a fused benzene and oxygen-containing dihydropyran ring). This article compares these analogs to infer trends in molecular behavior and applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 8-amino-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)10-7-9-5-4-6-11(15)12(9)17-8-10/h4-6,10H,7-8,15H2,1-3H3 |
InChI Key |
UWORPEGHRSTXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(C(=CC=C2)N)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-aminochromane-3-carboxylate typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving phenols and aldehydes or ketones.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl esters or tert-butyl carbamates under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 8-aminochromane-3-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 8-aminochromane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 8-aminochromane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the chromane ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with tert-Butyl 8-aminochromane-3-carboxylate, such as bicyclic/heterocyclic frameworks, tert-butyl carboxylate groups, and amino/halogen substituents. Key differences lie in ring systems, substituent positions, and physicochemical properties.
Structural and Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Log P (XLOGP3) | H-Bond Donors | H-Bond Acceptors | Solubility (Log S, ESOL) | Bioavailability Score |
|---|---|---|---|---|---|---|---|---|
| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 | C₁₀H₁₈BrNO₂ | 264.16 | 2.01 | 0 | 3 | -2.64 | 0.55 |
| tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | 1341038-78-5 | C₁₄H₂₆N₂O₂ | 254.37 | N/A | 2 | 4 | N/A | N/A |
| tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 1160246-91-2 | C₁₃H₂₂N₂O₃ | 254.33* | N/A | 1 | 4 | N/A | N/A |
*Calculated based on molecular formula.
Key Observations:
The azabicyclo[3.2.1]octane derivative (CAS 1341038-78-5) has a rigid bicyclic framework with an aminoethyl group, enhancing hydrogen-bonding capacity . The spiro compound (CAS 1160246-91-2) combines a spirocyclic oxygen-nitrogen system, which may improve metabolic stability compared to planar chromane systems .
Lipophilicity and Solubility: The brominated azetidine compound exhibits moderate lipophilicity (Log P = 2.01), favoring membrane permeability but limiting aqueous solubility (Log S = -2.64) .
Bioavailability: The azetidine derivative’s bioavailability score (0.55) suggests moderate absorption, influenced by its low H-bond donor count and balanced Log P .
Bioactivity and Drug-Likeness:
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate : The bromine atom may confer reactivity as an alkylating agent, useful in covalent inhibitor design. Its Ghose and Veber rule compliance supports drug-likeness .
- However, its two H-bond donors may limit blood-brain barrier (BBB) penetration .
- Spirocyclic Analog : Spiro scaffolds are prized in medicinal chemistry for their conformational restriction, which can enhance target selectivity and reduce off-target effects .
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